molecular formula C21H14ClN3O3 B2865798 5-[(6-Chloro-4-phenylquinazolin-2-yl)amino]-2-hydroxybenzoic acid CAS No. 887197-80-0

5-[(6-Chloro-4-phenylquinazolin-2-yl)amino]-2-hydroxybenzoic acid

Cat. No.: B2865798
CAS No.: 887197-80-0
M. Wt: 391.81
InChI Key: JWASFIMFXRRPEO-UHFFFAOYSA-N
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Description

5-[(6-Chloro-4-phenylquinazolin-2-yl)amino]-2-hydroxybenzoic acid is a complex organic compound that belongs to the class of quinazoline derivatives. Quinazoline derivatives are known for their wide range of biological and pharmacological properties, making them significant in the fields of organic synthesis and medicinal chemistry .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-[(6-Chloro-4-phenylquinazolin-2-yl)amino]-2-hydroxybenzoic acid typically involves multiple steps, starting with the preparation of the quinazoline core. This can be achieved through various methods, including metal-catalyzed reactions, Aza-reactions, and microwave-assisted reactions . The reaction conditions often involve the use of bases, solvents, and specific temperature controls to ensure the desired product yield.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. Techniques such as phase-transfer catalysis and ultrasound-promoted reactions are employed to enhance the efficiency of the synthesis process .

Chemical Reactions Analysis

Types of Reactions

5-[(6-Chloro-4-phenylquinazolin-2-yl)amino]-2-hydroxybenzoic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various halogens and alkylating agents. The reaction conditions vary depending on the desired product but generally involve controlled temperatures and the use of solvents .

Major Products Formed

The major products formed from these reactions depend on the specific reaction type. For example, oxidation may yield quinazoline N-oxides, while reduction may produce quinazoline derivatives with reduced functional groups .

Scientific Research Applications

5-[(6-Chloro-4-phenylquinazolin-2-yl)amino]-2-hydroxybenzoic acid has numerous applications in scientific research, including:

Mechanism of Action

The mechanism of action of 5-[(6-Chloro-4-phenylquinazolin-2-yl)amino]-2-hydroxybenzoic acid involves its interaction with specific molecular targets and pathways. It is known to inhibit certain enzymes and receptors, leading to its biological effects. For example, it may inhibit the activity of tyrosine kinases, which are involved in cell signaling pathways related to cancer cell proliferation .

Properties

IUPAC Name

5-[(6-chloro-4-phenylquinazolin-2-yl)amino]-2-hydroxybenzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H14ClN3O3/c22-13-6-8-17-15(10-13)19(12-4-2-1-3-5-12)25-21(24-17)23-14-7-9-18(26)16(11-14)20(27)28/h1-11,26H,(H,27,28)(H,23,24,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JWASFIMFXRRPEO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=NC(=NC3=C2C=C(C=C3)Cl)NC4=CC(=C(C=C4)O)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H14ClN3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

391.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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